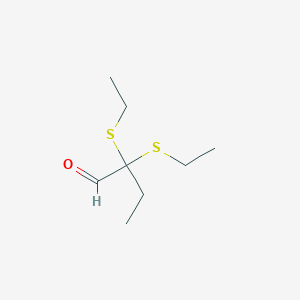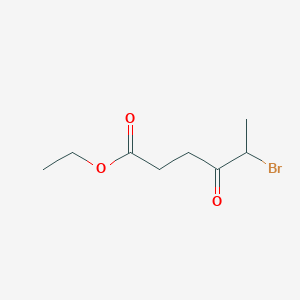
Ethyl 5-bromo-4-oxohexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-bromo-4-oxohexanoate is an organic compound with the molecular formula C8H13BrO3 It is a derivative of hexanoic acid, featuring a bromine atom at the 5th position and a keto group at the 4th position
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-4-oxohexanoate can be synthesized through several methods. One common approach involves the bromination of ethyl 4-oxohexanoate. This reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity, typically involving controlled temperature and the use of efficient brominating agents.
化学反応の分析
Types of Reactions
Ethyl 5-bromo-4-oxohexanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Formation of substituted hexanoates.
Reduction: Formation of ethyl 5-bromo-4-hydroxyhexanoate.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
科学的研究の応用
Ethyl 5-bromo-4-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 5-bromo-4-oxohexanoate involves its reactivity towards nucleophiles and reducing agents. The bromine atom and the keto group are key functional groups that participate in various chemical reactions. The molecular targets and pathways depend on the specific reactions and applications being investigated.
類似化合物との比較
Similar Compounds
Ethyl 4-oxohexanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 5-chloro-4-oxohexanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Ethyl 5-iodo-4-oxohexanoate: Contains an iodine atom, which is more reactive than bromine in substitution reactions.
Uniqueness
Ethyl 5-bromo-4-oxohexanoate is unique due to the presence of both a bromine atom and a keto group, providing a versatile platform for various chemical transformations
特性
CAS番号 |
75487-13-7 |
|---|---|
分子式 |
C8H13BrO3 |
分子量 |
237.09 g/mol |
IUPAC名 |
ethyl 5-bromo-4-oxohexanoate |
InChI |
InChI=1S/C8H13BrO3/c1-3-12-8(11)5-4-7(10)6(2)9/h6H,3-5H2,1-2H3 |
InChIキー |
AECKHKIAYLJLAY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC(=O)C(C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







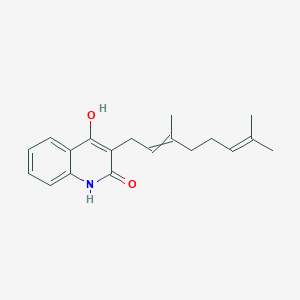

![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)

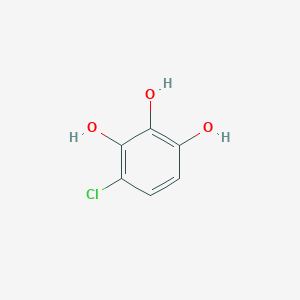
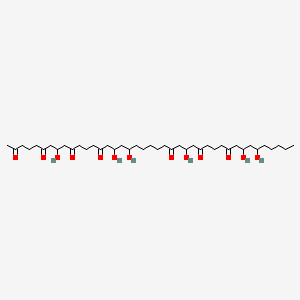
silane](/img/structure/B14454401.png)
![{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14454404.png)
